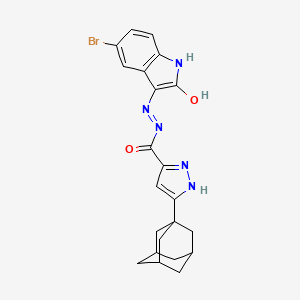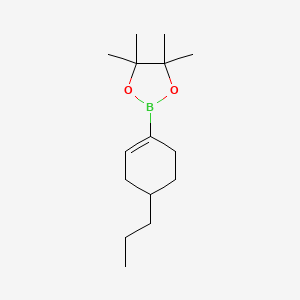
(E)-3-((1s,3s)-adamantan-1-yl)-N'-(5-bromo-2-oxoindolin-3-ylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an adamantyl group, a brominated indole moiety, and a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a reaction involving adamantane and a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Synthesis of the Indole Derivative: The indole moiety is synthesized through a Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone or aldehyde.
Bromination: The indole derivative is then brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound.
Coupling Reaction: Finally, the adamantyl intermediate, brominated indole derivative, and pyrazole ring are coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under appropriate reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bromine atom in the indole moiety can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or thiols.
Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol
Substitution: Sodium azide, thiols, dimethylformamide (DMF)
Cyclization: Acid or base catalysts, elevated temperatures
Major Products Formed
Wissenschaftliche Forschungsanwendungen
3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer, anti-inflammatory, and antimicrobial therapies.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying cellular processes, enzyme inhibition, and receptor binding.
Industrial Applications: The compound can be used in the development of specialty chemicals, catalysts, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance and lipophilicity, enhancing the compound’s ability to penetrate cell membranes. The brominated indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adapalene: A synthetic retinoid used in dermatology, characterized by the presence of an adamantyl group and a naphthoic acid moiety.
Tris(1-adamantyl)phosphine: A phosphine ligand with exceptional catalytic properties, used in various cross-coupling reactions.
3-(1-adamantyl)-4-methoxyphenylboric acid: A boronic acid derivative with applications in organic synthesis.
Uniqueness
3-(1-adamantyl)-N’-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide is unique due to its combination of an adamantyl group, brominated indole moiety, and pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
5-(1-adamantyl)-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5O2/c23-14-1-2-16-15(6-14)19(21(30)24-16)27-28-20(29)17-7-18(26-25-17)22-8-11-3-12(9-22)5-13(4-11)10-22/h1-2,6-7,11-13,24,30H,3-5,8-10H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBOXOULKGKADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)N=NC5=C(NC6=C5C=C(C=C6)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]aniline](/img/structure/B2848989.png)
![3-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-5H-triazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2848990.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2848992.png)

![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2848996.png)


![2-(3-[1,1'-biphenyl]-4-yl-1H-pyrazol-1-yl)-1-ethanol](/img/structure/B2849000.png)



![1-[(4-Methylbenzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2849009.png)
amine](/img/structure/B2849010.png)

